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Compound of Interest

Compound Name:
4-Phenyl-3-(pyridin-3-yl)-1H-

pyrazol-5-amine

CAS No.: 148611-85-2

Cat. No.: B11788020

Get Quote

Executive Summary
RO3201195 represents a second-generation, highly selective, ATP-competitive inhibitor of p38

MAPK (mitogen-activated protein kinase). Unlike first-generation "tool compounds" such as
SB203580, which exhibit significant off-target activity against kinases like Lck, Raf-1, and
GSK3

, RO3201195 was engineered to exploit specific structural features of the p38

ATP-binding pocket—specifically the "gatekeeper" threonine residue (Thr106).

This guide provides a rigorous technical comparison of RO3201195 against industry standards

(SB203580, BIRB 796), supported by mechanistic insights and validated experimental

protocols for researchers in drug discovery and inflammation signaling.

Compound Profile: RO3201195[1][2][3][4][5]
Chemical Class: Pyrazolyl ketone
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IUPAC Name: (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(2,3-

dihydroxypropoxy)phenyl)methanone

Mechanism of Action: ATP-competitive inhibitor (Type I).

Binding Mode: RO3201195 binds to the ATP pocket of unphosphorylated p38

. A critical feature is the formation of a hydrogen bond between the inhibitor and the side
chain of Thr106 (the gatekeeper residue). This interaction is a key determinant of its superior
selectivity profile compared to inhibitors that do not utilize this anchor.

Key Differentiator: The Gatekeeper Interaction
Most kinases possess a bulky gatekeeper residue (e.g., Methionine) that restricts access to the

hydrophobic pocket. p38

contains a smaller Threonine (Thr106).[1] RO3201195 is designed to fit this smaller pocket and
H-bond with Thr106, a feature absent in kinases with bulky gatekeepers, thereby filtering out a
vast majority of the kinome.

Comparative Analysis
The following data synthesizes biochemical potency and selectivity profiles. Note the distinction

between "Tool Compounds" (often promiscuous) and "Clinical Candidates" (highly optimized).

Table 1: Biochemical & Selectivity Profile Comparison
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Feature RO3201195 SB203580
BIRB 796

(Doramapimod)

Generation
2nd Gen (Clinical

Candidate)

1st Gen (Tool

Compound)
2nd Gen (Type II)

Mechanism
ATP-Competitive

(Type I)

ATP-Competitive

(Type I)

Allosteric (Type II,

DFG-out)

p38 Isoform

Selectivity

High (

)

Moderate (

)

Pan-isoform (

)

p38

IC

(Biochem)

< 10 nM (approx) 50 - 100 nM ~0.1 nM

Key Off-Targets
Minimal (Clean

Profile)

Lck, Raf-1, GSK3

, CK1

JNK2 (weak), c-Raf

(weak)

Lck Inhibition (IC

)
> 10,000 nM ~2,000 nM > 10,000 nM

GSK3

Inhibition
> 10,000 nM ~3,000 - 5,000 nM Minimal

In Vivo Efficacy
High (Oral

Bioavailable)

Moderate (Toxicity

limits)
High

Analysis:

Selectivity: SB203580 is frequently used in academic research but is "dirty." If you observe a

phenotype with SB203580 at >5

M, it may be due to Lck or GSK3

inhibition, not p38. RO3201195 eliminates this confounding variable.
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Potency: BIRB 796 is the most potent but is a Type II inhibitor with very slow dissociation

rates (long residence time). RO3201195 offers a balance of high potency and rapid

reversible kinetics typical of Type I inhibitors.

Mechanism of Action & Signaling Pathway
The diagram below illustrates the canonical p38 MAPK pathway and the specific intervention

points. Note that RO3201195 inhibits the catalytic activity of p38, preventing the

phosphorylation of downstream substrates like MK2 and ATF2.
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Caption: Canonical p38 MAPK signaling cascade showing intervention by RO3201195 at the

p38 phosphorylation node, blocking downstream MK2/ATF2 activation.

Validated Experimental Protocols
To ensure data integrity (E-E-A-T), use these self-validating protocols.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)
Objective: Determine IC

of RO3201195 against recombinant p38

.

Reagents:

Recombinant human p38

(active).

Substrate: ATF2 protein or peptide (e.g., residues 19-96).

ATP (Ultra-pure).

ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

Preparation: Dilute RO3201195 in DMSO (10-point dose response, starting at 10

M). Final DMSO concentration must be <1%.[2]

Enzyme Mix: Prepare p38

in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl

, 0.1 mg/mL BSA, 1 mM DTT).

Incubation: Add 2
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L inhibitor + 4

L enzyme. Incubate 15 min at RT (allows equilibrium binding).

Reaction Start: Add 4

L Substrate/ATP mix. (ATP concentration should be equal to

of the enzyme, typically ~20-50

M, to ensure competitive conditions).

Reaction: Incubate 60 min at RT.

Detection: Add 10

L ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min. Add 20

L Kinase Detection Reagent (converts ADP to Luciferase signal).

Read: Measure Luminescence.

Validation: Calculate Z' factor using DMSO (Max signal) and No Enzyme (Min signal)

controls. Z' > 0.5 is required for valid data.

Protocol B: Cellular TNF- Release Assay
Objective: Measure functional inhibition of p38 in a relevant inflammatory model.

Cell Line: THP-1 (Human monocytic leukemia cells).

Workflow:

Differentiation (Optional): THP-1 can be used as monocytes or differentiated into

macrophages with PMA (100 nM, 24h). Monocytes are sufficient for robust TNF-

response.

Seeding: 200,000 cells/well in 96-well plate in RPMI-1640 + 10% FBS.

Pre-treatment: Add RO3201195 (serial dilution) for 1 hour prior to stimulation.
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Control: Include SB203580 (10

M) as a positive control.

Stimulation: Add LPS (Lipopolysaccharide from E. coli O111:B4) at 100 ng/mL.

Incubation: 4 hours at 37°C / 5% CO

.

Harvest: Centrifuge plate (1500 rpm, 5 min). Collect supernatant.

Quantification: Analyze TNF-

via ELISA or HTRF.

Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC

.

Experimental Workflow Visualization
This diagram outlines the logical progression for validating RO3201195 in a new study.
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Caption: Screening cascade to validate p38-mediated effects. The "Selectivity Check" is crucial

when comparing against SB203580 data.

Conclusion & Recommendation
When to use RO3201195:

Primary Choice: For any study requiring a clean correlation between p38
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inhibition and cellular phenotype.

Validation: Use to re-validate historical data generated with SB203580. If a biological effect

persists with SB203580 but vanishes with RO3201195, the effect is likely driven by off-

targets (e.g., Lck or GSK3

) rather than p38.

In Vivo: Preferred for animal models due to optimized pharmacokinetics and oral

bioavailability compared to earlier tool compounds.

When to use BIRB 796:

Use when "residence time" is a critical factor or when studying type II binding dynamics.

Note that BIRB 796 is pan-isoform and may inhibit JNK2 at higher concentrations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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